Benzo[b]thiophen-2-ylmethanamine
Overview
Description
Benzo[b]thiophen-2-ylmethanamine is a chemical compound with the CAS Number: 6314-43-8 . Its molecular weight is 163.24 and its molecular formula is C9H9NS . It is stored in a dark place, under an inert atmosphere, at 2-8°C . It is a solid in its physical form .
Synthesis Analysis
Benzo[b]thiophen-2-ylmethanamine derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .Molecular Structure Analysis
The InChI code for Benzo[b]thiophen-2-ylmethanamine is 1S/C9H9NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2 .Chemical Reactions Analysis
Benzo[b]thiophen-2-ylmethanamine has been involved in Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . The reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Physical And Chemical Properties Analysis
Benzo[b]thiophen-2-ylmethanamine is a solid in its physical form . It is stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Multisubstituted Benzothiophenes
Benzo[b]thiophen-2-ylmethanamine: serves as a precursor in the synthesis of various multisubstituted benzothiophenes. These compounds have significant applications in pharmaceutical sciences and materials chemistry. A one-step synthesis approach using aryne reaction with alkynyl sulfides has been developed to create a wide range of benzothiophene derivatives .
Antimicrobial and Antifungal Applications
Derivatives of benzo[b]thiophen-2-ylmethanamine have shown promising results as antimicrobial agents. Specific compounds have demonstrated high antibacterial activity against Staphylococcus aureus and potential as antifungal agents against prevalent fungal diseases .
Antioxidant Properties
Some benzothiophene derivatives exhibit significant antioxidant capacities, surpassing those of known antioxidants like trolox. This property is crucial for the development of new drugs that can combat oxidative stress-related diseases .
Pharmaceutical Development
The structural motif of benzothiophenes is present in several pharmaceuticals, such as Raloxifene and Sertaconazole . These drugs are used for treatments ranging from breast cancer to fungal infections, showcasing the versatility of benzo[b]thiophen-2-ylmethanamine derivatives in drug design .
Organic Electronics
Benzothiophenes are integral to the field of organic electronics, particularly in the development of organic semiconductors. Their derivatives can be used in the fabrication of organic thin-film transistors and other electronic devices .
Solar Cell Applications
The compound has potential use in hybrid solar cells. As a ligand, it can replace other components in poly(3-hexylthiophene)/CdSe hybrid solar cells, contributing to the efficiency and stability of the solar harvesting process .
Mechanism of Action
Target of Action
Benzo[b]thiophen-2-ylmethanamine is a complex compound with multiple potential targets. It has been found to have affinity towards the 5-HT1A serotonin receptors . Additionally, it has been suggested to have potential STING-agonistic activity , which plays a crucial role in the immune response .
Mode of Action
The compound’s interaction with its targets results in a variety of changes. For instance, when interacting with the 5-HT1A serotonin receptors , it exhibits micromolar affinity, which could potentially influence neurological processes . In the case of STING , the compound can activate this protein, triggering downstream signaling pathways .
Pharmacokinetics
It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant , indicating good bioavailability .
Action Environment
The action, efficacy, and stability of Benzo[b]thiophen-2-ylmethanamine can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere to maintain its stability
Safety and Hazards
The safety information for Benzo[b]thiophen-2-ylmethanamine indicates that it is dangerous . It has the GHS05 pictogram, which represents corrosion . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
1-benzothiophen-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFWFHTABURGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285047 | |
Record name | benzo[b]thiophen-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-ylmethanamine | |
CAS RN |
6314-43-8 | |
Record name | Benzo[b]thiophene-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6314-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-2-methanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6314-43-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzo[b]thiophen-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophen-2-ylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzo[b]thiophene-2-methanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9FKN7348U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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